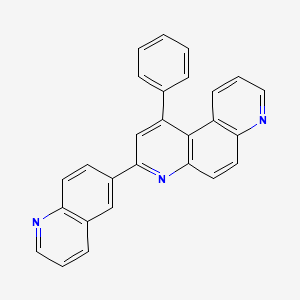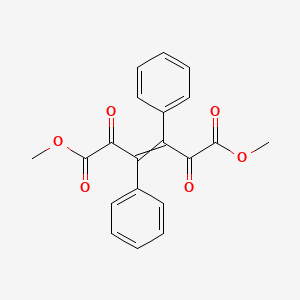
1,8-Bis(bromomethyl)-3-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(bromomethyl)-3-methoxynaphthalene is an organic compound with the molecular formula C12H10Br2O It is a derivative of naphthalene, characterized by the presence of bromomethyl groups at the 1 and 8 positions and a methoxy group at the 3 position
Vorbereitungsmethoden
The synthesis of 1,8-Bis(bromomethyl)-3-methoxynaphthalene typically involves the bromination of 1,8-dimethylnaphthalene followed by methoxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and methanol as the methoxylating agent. The reaction is usually carried out under controlled temperatures to ensure the selective bromination and methoxylation at the desired positions.
Analyse Chemischer Reaktionen
1,8-Bis(bromomethyl)-3-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
1,8-Bis(bromomethyl)-3-methoxynaphthalene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1,8-Bis(bromomethyl)-3-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The bromomethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The overall mechanism is influenced by the electronic and steric effects of the substituents on the naphthalene ring .
Vergleich Mit ähnlichen Verbindungen
1,8-Bis(bromomethyl)-3-methoxynaphthalene can be compared with other similar compounds, such as:
1,8-Bis(bromomethyl)naphthalene: Lacks the methoxy group, leading to different reactivity and applications.
1,8-Bis(dibromomethyl)naphthalene: Contains additional bromine atoms, resulting in increased steric hindrance and altered chemical properties.
2,7-Bis(bromomethyl)naphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
111013-16-2 |
|---|---|
Molekularformel |
C13H12Br2O |
Molekulargewicht |
344.04 g/mol |
IUPAC-Name |
1,8-bis(bromomethyl)-3-methoxynaphthalene |
InChI |
InChI=1S/C13H12Br2O/c1-16-12-5-9-3-2-4-10(7-14)13(9)11(6-12)8-15/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
ZQBKTADDBYUAMQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)C=CC=C2CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)

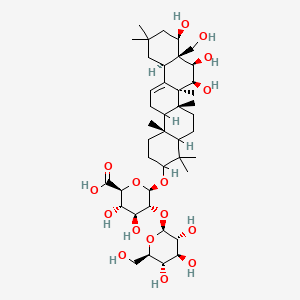
![Diethyl ({5-[(furan-2-yl)methyl]furan-2-yl}methyl)phosphonate](/img/structure/B14330969.png)
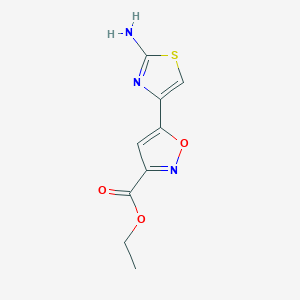
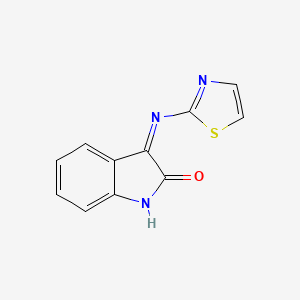
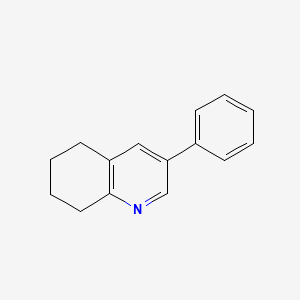
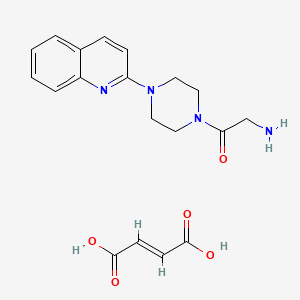
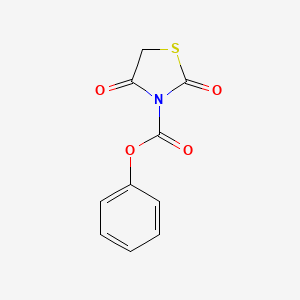
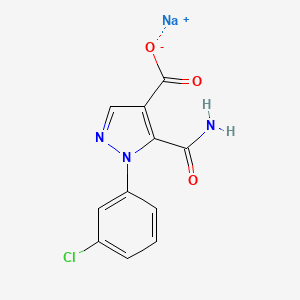
![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
